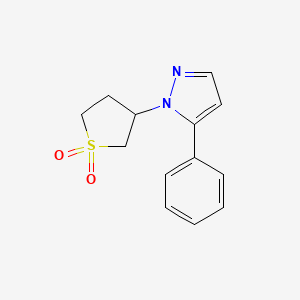

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide

Übersicht

Beschreibung

“3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide” is a chemical compound. It’s used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates . Alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate, and the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides have given salts of trans-2-iminoperhydrothieno[3,4-d]-oxazole 5,5-dioxides .

Chemical Reactions Analysis

The reaction of similar compounds with semicarbazide in different media (in ethanol and DMSO) was studied . The influence of the electronic and spatial structure of the diene system of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxides on the result of the reaction with semicarbazide was also investigated .

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure

The crystal and molecular structure of compounds related to 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide have been a subject of research. Studies like those by Róde et al. (1985) have focused on understanding the molecular and crystal structure of similar thiolene isomers, which is crucial for comprehending their chemical behavior and potential applications (Róde et al., 1985).

Hydrogenation Processes

Research by Mashkina and Kulishkin (1997) investigated the liquid-phase hydrogenation of 3-thiolene-1,1-dioxide to thiolane-1,1-dioxide on Pd catalysts. This study is relevant to understanding the chemical reactions and transformations that compounds like this compound can undergo (Mashkina & Kulishkin, 1997).

Sulfenylation and Selenylations

In the context of synthesizing derivatives and exploring chemical reactions, the work by Xu, Zhang, and Zhong (2012) on iron-catalyzed direct sulfenylation and selenylations of phenylpyrazoles is significant. Their research helps in understanding the chemical processes and potential applications of this compound in creating various derivatives (Xu, Zhang, & Zhong, 2012).

Catalytic Applications

Research on the catalytic applications of compounds similar to this compound has been conducted. For example, Mashkina's (1997) study on the catalytic hydrogenation of thiolene 1,1-dioxides to thiolane 1,1-dioxide provides insights into the use of these compounds in catalysis (Mashkina, 1997).

Zukünftige Richtungen

The development of the chemistry of thiolene- and thiolane-1,1-dioxides solves current theoretical problems, contributing to the formation of basic concepts of the specific properties of heterocyclic compounds, and also plays a significant role in solution applied problems that meet the latest modern requirements in the design of practically important substances .

Wirkmechanismus

Target of Action

“3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide” belongs to the class of compounds known as pyrazolines . Pyrazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity

Mode of Action

Pyrazoline derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific information on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by pyrazoline derivatives, it’s likely that this compound could affect multiple pathways .

Result of Action

Based on the activities of other pyrazoline derivatives, it could potentially have a range of effects depending on its specific targets .

Eigenschaften

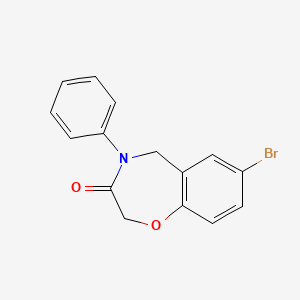

IUPAC Name |

3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-18(17)9-7-12(10-18)15-13(6-8-14-15)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQUHOKXELTOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333112 | |

| Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

318958-89-3 | |

| Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)

![4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide](/img/structure/B2570988.png)

![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)

![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)

![(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride](/img/structure/B2571005.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)